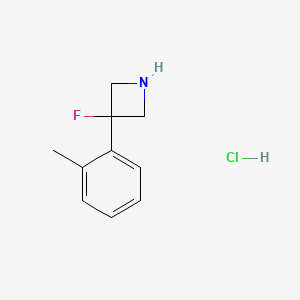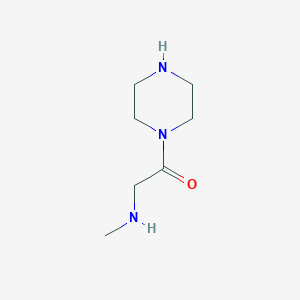
2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable methylating agent. One common method is the reaction of piperazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an intermediate in the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby modulating neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the methylamino group.
N-Methylpiperazine: Similar structure but with a methyl group attached to one of the nitrogen atoms in the piperazine ring.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a methylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H15N3O |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(methylamino)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C7H15N3O/c1-8-6-7(11)10-4-2-9-3-5-10/h8-9H,2-6H2,1H3 |
Clé InChI |
UGEDDILEVKGDKZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
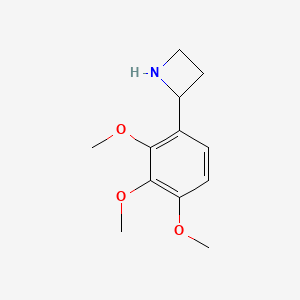


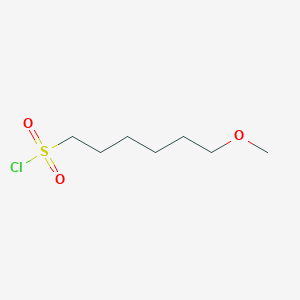
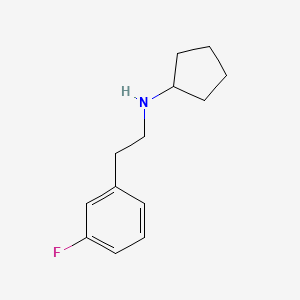
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
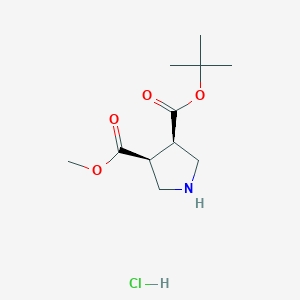
![1-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13523868.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
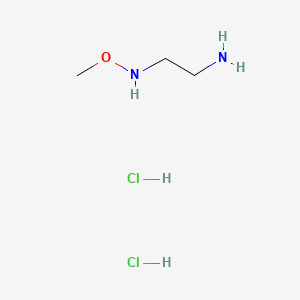
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)
